molecular formula C20H16BrN3O2S B11299728 5-amino-1-(4-bromophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-(4-bromophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11299728
M. Wt: 442.3 g/mol
InChI Key: DIMXAXMBZABEOR-UHFFFAOYSA-N
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Description

5-amino-1-(4-bromophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is a useful research compound. Its molecular formula is C20H16BrN3O2S and its molecular weight is 442.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H16BrN3O2S

Molecular Weight

442.3 g/mol

IUPAC Name

1-(4-bromophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol

InChI

InChI=1S/C20H16BrN3O2S/c1-26-15-8-2-12(3-9-15)16-11-27-20(23-16)18-17(25)10-24(19(18)22)14-6-4-13(21)5-7-14/h2-9,11,22,25H,10H2,1H3

InChI Key

DIMXAXMBZABEOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC=C(C=C4)Br)O

Origin of Product

United States

Biological Activity

Overview

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanine is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic properties.

This compound may exhibit biological activity through various mechanisms:

  • Antioxidant Activity : The chromene structure is known for its antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

Research Findings

Studies have indicated that derivatives of chromene compounds possess:

  • Anticancer Properties : Some analogs have demonstrated cytotoxic effects against various cancer cell lines.
  • Neuroprotective Effects : Potential benefits in neurodegenerative conditions have been suggested due to their ability to modulate neurotransmitter systems.

Data Table

Biological ActivityObserved EffectReference
AntioxidantReduced oxidative stress
Anti-inflammatoryDecreased cytokine levels
CytotoxicityInhibition of cancer cell proliferation

Overview

This compound is characterized by its complex structure which includes a thiazole ring and a pyrrole moiety. It has been explored for various biological activities.

The biological activity of this compound can be attributed to:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways.
  • Receptor Modulation : The presence of aromatic rings suggests potential interaction with neurotransmitter receptors.

Research Findings

Research has shown that this compound may exhibit:

  • Antimicrobial Activity : Effective against a range of bacterial strains.
  • Anticancer Activity : Preliminary studies indicate it may induce apoptosis in cancer cells.

Data Table

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

Case Studies

  • A study on similar thiazole derivatives revealed significant antimicrobial properties against resistant strains of bacteria.
  • Another investigation highlighted the anticancer potential through apoptosis induction in breast cancer cell lines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions, including the formation of thiazole and pyrrole rings. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the compound.

Antimicrobial Properties

Research has indicated that derivatives of thiazole-containing compounds exhibit notable antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Compounds with structural similarities to 5-amino-1-(4-bromophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one have been evaluated for their anticancer properties. For example, derivatives have been tested against human breast adenocarcinoma cell lines (MCF7) using assays like Sulforhodamine B (SRB) to assess cytotoxicity. Results suggest that certain derivatives exhibit significant antiproliferative effects, indicating potential for cancer treatment applications .

Applications in Drug Development

The compound's unique structure makes it a candidate for further development in several therapeutic areas:

  • Antimicrobial Agents : Given its demonstrated activity against various pathogens, this compound could be developed into new antibiotics or antifungal agents to combat drug-resistant strains.
  • Anticancer Drugs : The ability to inhibit cancer cell proliferation positions this compound as a potential lead for new anticancer therapies.
  • Anti-inflammatory Agents : Compounds with similar thiazole and pyrrole structures have shown anti-inflammatory properties, suggesting that this compound might also possess such activity.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of thiazole derivatives, several compounds were synthesized and tested against common pathogens. The results indicated that specific modifications to the thiazole ring enhanced antibacterial activity, suggesting that similar modifications could be explored for the target compound .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer potential of related compounds involved testing against several cancer cell lines. The findings revealed that specific structural features were crucial for enhancing cytotoxicity against MCF7 cells, indicating a pathway for optimizing the target compound for improved efficacy in cancer therapy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.